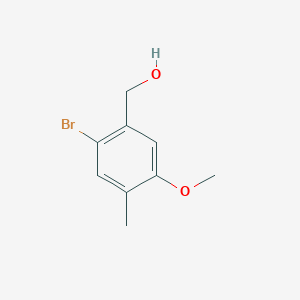

2-(chloromethyl)-1,3-dimethoxyBenzene

説明

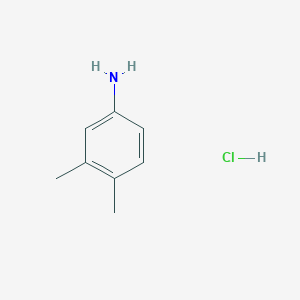

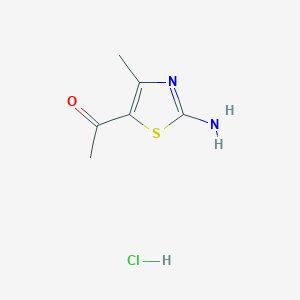

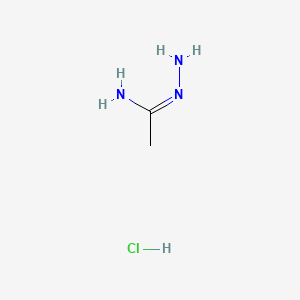

The compound of interest, 2-(chloromethyl)-1,3-dimethoxybenzene, is a chlorinated aromatic compound with methoxy functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated and methoxy-substituted aromatic compounds, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 1,2-dimethoxybenzene, involves the reaction of chloromethane with pyrocatechol, with factors like the ratio, pressure, and catalyst being crucial for the yield and quality of the product . Although the exact synthesis of 2-(chloromethyl)-1,3-dimethoxybenzene is not detailed, it is likely that similar methods could be adapted for its production, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(chloromethyl)-1,3-dimethoxybenzene, such as 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene, shows that methoxy groups can have different orientations with respect to the benzene ring, influencing the conjugation and overall molecular geometry . This suggests that the methoxy groups in 2-(chloromethyl)-1,3-dimethoxybenzene could similarly affect its molecular structure and reactivity.

Chemical Reactions Analysis

The reactivity of chloro- and methoxy-substituted benzene derivatives can be quite complex. For instance, 2-chloro-1,4-dimethoxybenzene has been shown to form a cation radical during oxidation by lignin peroxidase, which then mediates further reactions such as the oxidation of anisyl alcohol . This indicates that the chloromethyl group in 2-(chloromethyl)-1,3-dimethoxybenzene could potentially participate in radical formations and subsequent chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and methoxy-substituted benzenes are influenced by the presence of electron-donating and electron-withdrawing groups. For example, the presence of a chloro substituent can affect the electron density of the aromatic ring and thus its reactivity towards electrophilic or nucleophilic attack. The methoxy groups, being electron-donating, can increase the electron density of the ring, potentially making it more reactive towards electrophiles . The solubility, boiling point, and other physical properties would also be affected by these substituents, although specific data for 2-(chloromethyl)-1,3-dimethoxybenzene is not provided in the papers.

科学的研究の応用

Photoinduced Electron Transfer Reactions

Researchers have explored the photoinduced electron transfer reaction involving aromatic aldehydes and TDAE in the presence of chloromethyl-dimethoxybenzenes. The reaction of 1-chloromethyl-2,5-dimethoxy-3,4,6-trimethylbenzene with aromatic aldehydes, in the presence of TDAE and light catalysis, results in the formation of benzyl benzoates (Amiri-Attou et al., 2008).

Synthesis of Soluble Polymers

1,2-Dimethoxybenzene, produced through conventional chloromethylation, has been used to synthesize chloroform-soluble poly(3,4-dimethoxy-o-tolylene). This polymer exhibits significant air-oxidation resistance and potential as a redox polymer precursor (Moulay & M'zyène, 2006).

Catalysis and Reaction Kinetics

In a study on the acetylation of dimethoxybenzenes, including 1,2-, 1,3-, and 1,4-dimethoxybenzenes, researchers discovered that certain zeolites effectively catalyze these reactions, leading to the selective formation of dimethoxyacetophenones. This research contributes to our understanding of reaction mechanisms in the presence of catalysts (Moreau et al., 2000).

Molecular Structure Analysis

The molecular structure and conformational properties of 1,3-dimethoxybenzene have been investigated through gas-phase electron diffraction and quantum chemical calculations. This research provides insights into the geometrical parameters and conformers of dimethoxybenzenes (Dorofeeva et al., 2010).

Reactivity with Free Chlorine Constituents

A study assessing the reactivity of free chlorine constituents (Cl₂, Cl₂O, and HOCl) towards aromatic ethers, including 1,3-dimethoxybenzene, reveals that the reactivity of methoxybenzenes with free available chlorine influences the formation of disinfection byproducts in water treatment processes (Sivey & Roberts, 2012).

Synthesis of Medical Intermediate Molecules

The synthesis of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, starting from 1,4-dimethoxybenzene, has been reported. These intermediates are crucial in the production of medicines for psychotic and schizophrenic psychosis (Zhimin, 2003).

Safety And Hazards

The safety and hazards of 2-(chloromethyl)-1,3-dimethoxyBenzene are not directly available. However, related compounds such as chloro-2-methylpropane are known to be highly flammable and can cause severe skin burns and eye damage7.

将来の方向性

The future directions of 2-(chloromethyl)-1,3-dimethoxyBenzene are not directly available. However, related compounds such as quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of wide range of their antibacterial, antifungal, anti-inflammatory, anti-HIV, antiviral, antituberculosis properties and also their inhibitory effects on thymidylate synthase5. These compounds are being researched for their potential in developing new cytotoxic drugs8.

特性

IUPAC Name |

2-(chloromethyl)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORNMIRYYMSPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507528 | |

| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-1,3-dimethoxyBenzene | |

CAS RN |

71819-90-4 | |

| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)